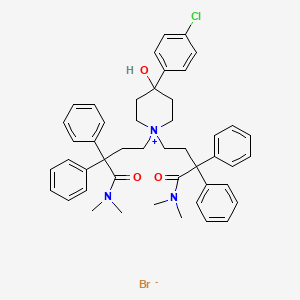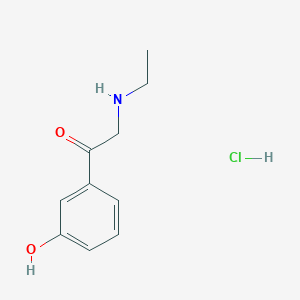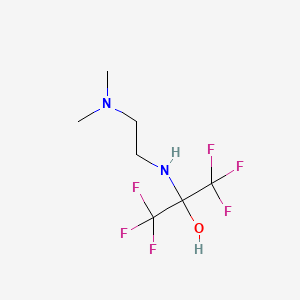
2-((2-(Dimethylamino)ethyl)amino)-1,1,1,3,3,3-hexafluoro-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol is a chemical compound with a unique structure that includes both amino and fluorinated alcohol functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol typically involves the reaction of hexafluoroacetone with 2-(dimethylamino)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexafluoroacetone+2-(Dimethylamino)ethylamine→2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and fluorinated alcohol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol involves its interaction with molecular targets through its amino and fluorinated alcohol groups. These interactions can influence various biochemical pathways and processes, making it a valuable compound for research in different fields.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylethanolamine: Similar in structure but lacks the fluorinated groups.
2-(Dimethylamino)ethyl methacrylate: Contains similar amino groups but different functional groups.
2-Dimethylaminoethanol: Shares the dimethylamino group but has different overall structure.
Uniqueness
What sets 2-[(2-Dimethylaminoethyl)amino]-1,1,1,3,3,3-hexafluoro-2-propanol apart is its combination of amino and highly electronegative fluorinated alcohol groups. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
26799-34-8 |
|---|---|
Fórmula molecular |
C7H12F6N2O |
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethylamino]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C7H12F6N2O/c1-15(2)4-3-14-5(16,6(8,9)10)7(11,12)13/h14,16H,3-4H2,1-2H3 |
Clave InChI |
JUWVRBZHGIMTGG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


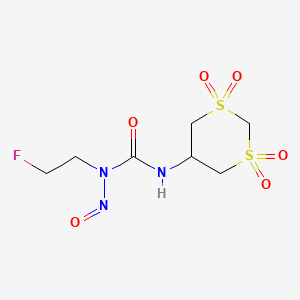
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
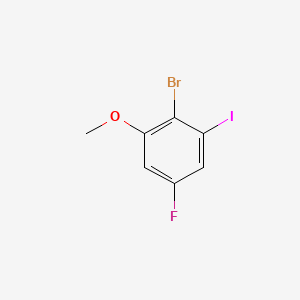
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
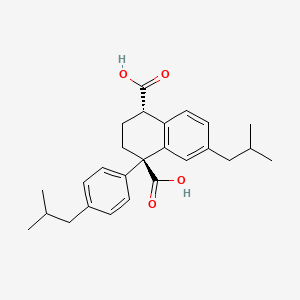
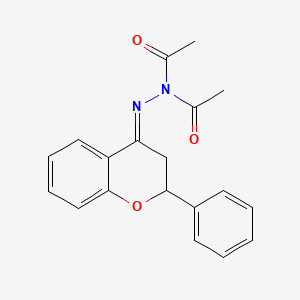
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)

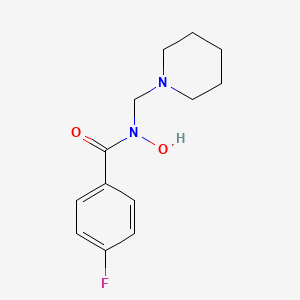
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

